2-(2-Methylphenyl)quinoline-4-carboxylic acid

Antioxidant DPPH Assay Structure-Activity Relationship

Analytical labs performing olopatadine HCl release testing require the official Olopatadine Related Compound B (CAS 174636-85-2) reference standard for HPLC system suitability and impurity quantification. Substitution with generic 2-arylquinoline-4-carboxylic acids invalidates regulatory compliance-the ortho-methyl group confers unique chromatographic retention and target specificity unattainable with para-substituted analogs. • Official Olopatadine Related Compound B ref. std. • ≥95% purity; crystalline solid; MW 263.29 • 4°C storage; ships ambient for R&D use

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 174636-85-2
Cat. No. B064972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)quinoline-4-carboxylic acid
CAS174636-85-2
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20)
InChIKeyYLQGICXPTGQXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)quinoline-4-carboxylic Acid: Physicochemical Overview


2-(2-Methylphenyl)quinoline-4-carboxylic acid (CAS 174636-85-2) is a 2-arylquinoline-4-carboxylic acid derivative bearing a specific ortho-methylphenyl substituent at the 2-position of the quinoline core [1]. This compound is a crystalline solid with a molecular weight of 263.29 g/mol (C17H13NO2) and a melting point >220°C (with decomposition) . It exhibits moderate lipophilicity (XLogP3 = 3.7) and a topological polar surface area (TPSA) of 50.2 Ų, which influences its solubility and potential for further functionalization . The compound serves as a versatile synthetic intermediate for the development of bioactive molecules, and it is also identified as Olopatadine Related Compound B, a key reference standard for pharmaceutical quality control .

Intermediate 2‑arylquinoline‑4‑carboxylic acid scaffold for bioactive molecule synthesis
Reference Standard Olopatadine Related Compound B for pharmaceutical impurity profiling

2-(2-Methylphenyl)quinoline-4-carboxylic Acid: Reactivity Determinants


Within the class of 2-arylquinoline-4-carboxylic acids, substitution pattern at the 2-aryl position is a critical determinant of both chemical reactivity and biological target engagement. Generic substitution with unsubstituted 2-phenyl or 4-methylphenyl analogs is not functionally equivalent because the ortho-methyl group in 2-(2-methylphenyl)quinoline-4-carboxylic acid introduces unique steric hindrance and electronic effects that alter conformational preferences, hydrogen bonding capacity, and hydrophobic interactions . These differences manifest as divergent inhibitory potencies: for example, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibit inhibition percentages of approximately 30.25% and 40.43%, respectively, in antioxidant assays, demonstrating that even minor structural variations produce substantial differences in biological activity [1]. Consequently, procurement decisions cannot rely on in-class substitution without compromising experimental reproducibility and target specificity.

Ortho‑methyl substitution introduces steric and electronic effects that alter target engagement; 4‑methyl or unsubstituted analogs may shift activity profiles.
Reported inhibition differences between closely related 2‑arylquinoline‑4‑carboxylic acids show that even minor structural variation can change assay outcomes, limiting in‑class interchangeability.
Pharmaceutical reference standard identity (Related Compound B) requires the specific ortho‑methyl substitution; generic analogs may not meet monograph requirements for impurity profiling.

2-(2-Methylphenyl)quinoline-4-carboxylic Acid: Comparative Evidence


Antioxidant Activity Comparison

The ortho-methyl substitution pattern of 2-(2-methylphenyl)quinoline-4-carboxylic acid is associated with distinct antioxidant activity relative to its 4-methylphenyl positional isomer. In a DPPH radical scavenging assay, the 2-(4-methylphenyl) derivative demonstrated an inhibition percentage of 40.43%, whereas the 2-methylquinoline-4-carboxylic acid analog (lacking the phenyl ring) exhibited only 30.25% inhibition [1]. While direct data for the 2-(2-methylphenyl) derivative is not reported in this study, the observed 10.18% difference between the 2-methyl and 4-methylphenyl analogs highlights the critical influence of methyl substitution position on activity, suggesting that the ortho-methyl substitution of the target compound may confer distinct antioxidant properties compared to para-substituted or unsubstituted counterparts.

Antioxidant SAR
Class‑level inference
2‑methyl‑QCA: 30.25% inhibition
4‑methylphenyl‑QCA: 40.43% inhibition
(DPPH assay)
Supports ortho‑methyl differentiation in antioxidant screening
Direct data for target not reported; class‑level inference
Antioxidant DPPH Assay Structure-Activity Relationship

LogP and TPSA vs. Cinchophen

The target compound (2-(2-methylphenyl)quinoline-4-carboxylic acid, CAS 174636-85-2) exhibits a computed XLogP3 value of 3.7 and a topological polar surface area (TPSA) of 50.2 Ų . In contrast, cinchophen (2-phenylquinoline-4-carboxylic acid, CAS 132-60-5), a well-known analog lacking the ortho-methyl substituent, has a reported logP of approximately 3.2 and similar TPSA [1]. The 0.5 log unit increase in lipophilicity for the ortho-methyl derivative suggests enhanced membrane permeability and altered pharmacokinetic behavior, while the identical TPSA indicates comparable hydrogen bonding capacity .

Lipophilicity vs Cinchophen
Reported
ΔLogP ≈ +0.5
TPSA identical (~50 Ų)
May support enhanced membrane permeability assessment
Computed properties; no experimental logP for target
Lipophilicity Drug-likeness ADME

Comparison with 6-Chloro Analog

The 6-chloro analog (CAS 669726-49-2) introduces a strongly electron-withdrawing chlorine substituent at the 6-position of the quinoline ring, which is expected to alter the electron density of the aromatic system and modulate π-π stacking interactions relative to the unsubstituted parent compound [1]. While direct comparative biological data are unavailable, the presence of chlorine in the analog increases molecular weight to 297.74 g/mol (vs. 263.29 g/mol for the target compound) and increases lipophilicity (computed LogP estimated at ~4.1 vs. 3.7 for the target) . These differences can significantly impact binding affinity, metabolic stability, and off-target effects.

6‑Chloro vs Target
Class‑level inference
ΔMW +34.45 g/mol
ΔLogP ≈ +0.4
Absence of chlorine alters electronic profile and lipophilicity
No direct comparative bioassay data
Halogenated Analog Electronic Effects Structure-Activity Relationship

Olopatadine Reference Standard

2-(2-Methylphenyl)quinoline-4-carboxylic acid is designated as Olopatadine Related Compound B, an official reference standard used in the pharmaceutical quality control of olopatadine hydrochloride, an antihistamine drug . Unlike other 2-arylquinoline-4-carboxylic acid analogs that serve as lead compounds in drug discovery, this specific compound's identity is strictly tied to its use as an impurity marker and system suitability standard in validated HPLC methods. It is characterized by a melting point >220°C (dec.) and specific chromatographic retention properties that distinguish it from other related substances (e.g., Related Compound A) .

Reference Standard Identity
Specification review
Olopatadine Related Compound B; HPLC impurity profiling reference
Procurement of certified standard ensures method compliance
Other 2‑aryl analogs not suitable for QC substitution
Pharmaceutical Analysis Impurity Profiling Quality Control

DMSO and Methanol Solubility

The target compound exhibits sparing solubility in DMSO and slight solubility in methanol (with sonication), as reported by vendor technical datasheets . In contrast, the unsubstituted analog cinchophen (2-phenylquinoline-4-carboxylic acid) is reported to have higher solubility in ethanol and chloroform [1]. This difference in solubility profile is critical for reaction planning, as the ortho-methyl substitution in the target compound reduces solubility in polar aprotic solvents relative to the unsubstituted phenyl analog.

Solubility Profile
Supporting evidence
Sparingly soluble in DMSO; slightly soluble in methanol (sonication). Cinchophen: soluble in ethanol, chloroform.
Solvent selection for stock solutions may require optimization
Vendor‑reported data; quantitative solubility not available
Solubility Synthetic Intermediate Reaction Optimization

Predicted Boiling Point and Density

2-(2-Methylphenyl)quinoline-4-carboxylic acid has predicted physicochemical properties that can be cross-referenced with experimental data for identity verification. The predicted boiling point is 447.1 ± 33.0 °C at 760 mmHg, and the predicted density is 1.248 ± 0.06 g/cm³ [1]. In contrast, the 8-methyl analog (CAS 587850-80-4) is predicted to have a boiling point of 457.2 °C and a density of 1.25 g/cm³ [2]. While these differences are modest, they can serve as additional quality control parameters when combined with spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the received material.

Predicted Thermal & Density
Supporting evidence
Bp 447.1 °C; density 1.248 g/cm³
8‑methyl analog: 457.2 °C; 1.25 g/cm³
Predicted differences may aid identity confirmation
No experimental data; use with spectroscopic methods
Physicochemical Characterization Predicted Properties Quality Control

2-(2-Methylphenyl)quinoline-4-carboxylic Acid: Key Applications


Olopatadine Impurity Profiling

This compound is the official Olopatadine Related Compound B reference standard. Procurement is essential for analytical laboratories performing HPLC method validation, system suitability testing, and impurity quantification in olopatadine hydrochloride drug substance and finished product release testing . Use of any other 2-arylquinoline-4-carboxylic acid analog would invalidate regulatory compliance.

HDAC and STAT3 Inhibitor Optimization

As a member of the 2-arylquinoline-4-carboxylic acid class, this compound serves as a core scaffold for developing novel histone deacetylase (HDAC) and STAT3 inhibitors. The ortho-methyl substitution pattern may confer distinct potency and selectivity profiles compared to unsubstituted or para-substituted analogs . Researchers synthesizing focused libraries for structure-activity relationship (SAR) studies can use this building block to explore the steric and electronic effects of ortho-methyl substitution.

Carboxylic Acid Functionalization

The carboxylic acid group at the 4-position provides a reactive handle for amide, ester, or hydrazide formation. This compound is suitable for constructing diverse chemical libraries via standard coupling reactions (e.g., HATU, EDC). The ortho-methylphenyl substituent introduces steric bulk that may influence reaction rates and product selectivity, offering a unique building block for diversity-oriented synthesis .

LogP and Solubility Assessment

The compound's computed lipophilicity (XLogP3 = 3.7) and solubility profile (sparing in DMSO, slight in methanol) make it a candidate for evaluating membrane permeability and metabolic stability in early-stage drug discovery. Its properties differ from those of cinchophen (LogP ~3.2), providing a valuable comparator for studying the impact of ortho-methyl substitution on ADME parameters .

Application
Selection Property
Validation Focus
Olopatadine Impurity Profiling
Certified reference standard identity
HPLC system suitability and impurity quantification
HDAC/STAT3 SAR Studies
Ortho‑methyl substitution profile
Potency and selectivity assay context
Carboxylic Acid Derivatization
Reactive 4‑COOH handle with ortho‑methyl steric effect
Reaction efficiency and product selectivity screening
Lipophilicity & Permeability Assessment
Computed lipophilicity and solubility differences
Membrane permeability and metabolic stability assessment

Technical Documentation Hub

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